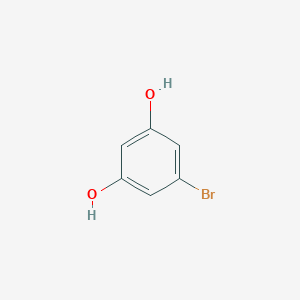

5-Bromobenzène-1,3-diol

Vue d'ensemble

Description

5-Bromobenzene-1,3-diol is a brominated derivative of benzene with significant relevance in organic chemistry due to its utility as a precursor in various organic transformations, particularly in synthesizing polymers and conducting molecular structure analyses. Its synthesis and reactivity have been the subject of several studies aiming to explore its chemical and physical properties.

Synthesis Analysis

The synthesis of 5-Bromobenzene-1,3-diol and related compounds involves regioselective bromination, ortho-metalation, and halogen/metal exchange reactions. Efficient methods offering access to synthetically valuable dibromobenzenes, which are crucial intermediates in the synthesis of such compounds, have been developed. These methods provide a foundational approach for synthesizing 5-Bromobenzene-1,3-diol derivatives (Diemer, Leroux, & Colobert, 2011).

Molecular Structure Analysis

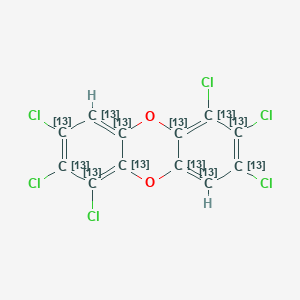

X-ray structure determinations of bromo- and bromomethyl-substituted benzenes have shed light on the molecular interactions and packing motifs of these compounds. These analyses reveal the importance of Br···Br interactions and the variable packing motifs dependent on the substituent positions, which are critical for understanding the structural properties of 5-Bromobenzene-1,3-diol and its derivatives (Jones, Kuś, & Dix, 2012).

Chemical Reactions and Properties

5-Bromobenzene-1,3-diol undergoes various chemical reactions, including CuI-catalyzed domino processes that lead to the formation of benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This showcases its reactivity and potential in synthesizing heterocyclic compounds (Lu, Wang, Zhang, & Ma, 2007).

Physical Properties Analysis

The crystal structure and spectroscopic analysis of bromobenzene derivatives, including those similar to 5-Bromobenzene-1,3-diol, provide insights into their physical properties. The analysis of such compounds through X-ray diffraction and spectroscopy aids in understanding their stability, molecular conformation, and intermolecular interactions (Hamdouni, Boudjada, & Medjroubi, 2019).

Chemical Properties Analysis

The chemical properties of 5-Bromobenzene-1,3-diol, such as its reactivity towards electrophilic substitution and participation in coupling reactions, are critical for its application in organic synthesis. Studies on similar brominated benzene derivatives have highlighted their utility in synthesizing complex organic molecules, thereby underscoring the chemical versatility of 5-Bromobenzene-1,3-diol (Uhrich, Hawker, Fréchet, & Turner, 1992).

Applications De Recherche Scientifique

Pharmacologie

5-Bromobenzène-1,3-diol : présente des applications potentielles en pharmacologie en raison de ses propriétés structurelles. Il peut servir de précurseur pour la synthèse de diverses molécules pharmacologiquement actives. Par exemple, des dérivés de ce composé ont été étudiés pour leurs effets inhibiteurs sur des enzymes telles que les anhydrases carboniques, qui sont cruciales pour la régulation du pH et de l'équilibre ionique dans les systèmes biologiques .

Synthèse organique

En synthèse organique, This compound est précieux pour l'introduction du brome dans les molécules complexes. Il peut subir des réactions de substitution électrophile aromatique, servant de bloc de construction pour la synthèse de dérivés benzéniques, qui sont des structures courantes dans de nombreux composés organiques .

Science des matériaux

Le rôle du This compound en science des matériaux inclut son utilisation comme intermédiaire dans la synthèse de polymères et de résines. Son atome de brome peut faciliter l'introduction d'autres groupes fonctionnels, ce qui peut modifier les propriétés physiques des matériaux, telles que leur stabilité thermique et leur rigidité .

Biochimie

En biochimie, This compound peut être utilisé dans l'étude des voies métaboliques impliquant les composés phénoliques. Sa fraction phénol bromée peut imiter des substrats ou des inhibiteurs naturels, fournissant des informations sur les réactions catalysées par les enzymes .

Applications environnementales

La recherche environnementale peut bénéficier du This compound comme traceur ou marqueur pour l'étude de la dispersion et de la dégradation de la pollution. Sa stabilité et sa détectabilité dans divers échantillons environnementaux le rendent adapté au suivi de la présence de polluants organiques .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that bromobenzenes can interact with various proteins and enzymes in the body due to their structural similarity to phenolic compounds .

Mode of Action

Bromobenzenes are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the bromine atom may enhance the compound’s reactivity, potentially leading to changes in the target’s function .

Biochemical Pathways

Bromobenzenes can potentially affect various biochemical pathways due to their ability to interact with different proteins and enzymes .

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

It is known that the compound is used in the synthesis of antimicrobial compounds, resorcinol derivatives, and polycyclic compounds .

Action Environment

The action, efficacy, and stability of 5-Bromobenzene-1,3-diol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and the presence of light . Furthermore, the compound’s action and efficacy can be influenced by the physiological environment, including pH and the presence of other biomolecules .

Propriétés

IUPAC Name |

5-bromobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHHGFFTWSYNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339630 | |

| Record name | 5-bromobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106120-04-1 | |

| Record name | 5-bromobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)